molecular formula C8H11Cl3N2 B11871072 1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride

1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride

Cat. No.: B11871072
M. Wt: 241.5 g/mol
InChI Key: GRBKNGLWKQYKFJ-UHFFFAOYSA-N
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Description

1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride (CAS: 1384265-59-1) is a cyclopropane-containing amine derivative with a 4-chloro-substituted pyridine ring. Its molecular formula is C₈H₁₀Cl₃N₂, and it is supplied as a dihydrochloride salt to enhance solubility and stability for pharmaceutical or synthetic applications . The compound is synthesized via coupling reactions involving intermediates like 4-chloropyridine derivatives and cyclopropanamine precursors, often using reagents such as triethylamine and dichloromethane .

Properties

Molecular Formula

C8H11Cl3N2

Molecular Weight

241.5 g/mol

IUPAC Name

1-(4-chloropyridin-2-yl)cyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C8H9ClN2.2ClH/c9-6-1-4-11-7(5-6)8(10)2-3-8;;/h1,4-5H,2-3,10H2;2*1H

InChI Key

GRBKNGLWKQYKFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=CC(=C2)Cl)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride typically involves the reaction of 4-chloropyridine with cyclopropanamine under specific conditions. One method involves the use of toluene as a solvent and sodium methoxide as a base. The reaction is carried out under reflux conditions, followed by the addition of glacial acetic acid to adjust the pH .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce cyclopropylamines .

Scientific Research Applications

1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Substituted Cyclopropanamine Derivatives

a) 1-(Pyridin-2-yl)cyclopropanamine Hydrochloride (CAS: 1215107-39-3)
  • Structure : Similar backbone but lacks the 4-chloro substituent on the pyridine ring.
  • Properties : Lower molecular weight (C₇H₁₀ClN₂ ) and purity (95%) compared to the target compound .
  • Key Difference : Absence of the electron-withdrawing chlorine atom reduces lipophilicity and may alter binding affinity in biological systems.
b) 1-(Pyridin-3-yl)cyclopropanamine Dihydrochloride (CAS: 1187932-50-8)
  • Structure : Pyridine nitrogen at the 3-position instead of 2-position.
  • Properties : Molecular formula C₇H₁₀Cl₂N₂ with 95% purity .
  • Key Difference : Positional isomerism affects electronic distribution; the 3-pyridinyl group may influence hydrogen-bonding interactions differently than the 2-pyridinyl analog.
c) 1-(4-Pyridinyl)cyclopropanamine Dihydrochloride (CAS: 1228880-35-0)
  • Structure : Pyridine nitrogen at the 4-position.
  • Properties : Molecular formula C₇H₁₀Cl₂N₂ and 97% purity .

Halogenated and Trifluoromethyl Derivatives

a) 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine Dihydrochloride (CAS: 1384265-51-3)
  • Structure : Contains a trifluoromethyl (-CF₃) group at the pyridine 3-position.
  • Properties : Molecular formula C₉H₁₀Cl₂F₃N₂ .
  • Key Difference : The -CF₃ group enhances lipophilicity and electron-withdrawing effects, which may improve membrane permeability but reduce aqueous solubility compared to the 4-chloro analog.
b) 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine Dihydrochloride
  • Structure : Additional methyl group on the propanamine chain.
  • Properties : Molecular formula C₉H₁₅Cl₃N₂ with 98% purity .

Heterocyclic Variants

a) 1-(Pyrimidin-2-yl)cyclopropanamine Dihydrochloride
  • Structure : Pyrimidine ring replaces pyridine.
  • Properties : Synthesized via coupling with pyrimidinyl intermediates .
  • Key Difference : Pyrimidine’s dual nitrogen atoms may enhance hydrogen-bonding capacity, altering pharmacokinetic profiles.
b) 1-(Thiophen-2-yl)cyclopropanamine Hydrochloride (CAS: N/A)
  • Structure : Thiophene replaces pyridine.
  • Properties : Molecular formula C₇H₁₀ClNS ; lower molar mass (175.67 g/mol) and irritant risk .
  • Key Difference : Thiophene’s sulfur atom introduces distinct electronic effects and metabolic pathways compared to nitrogen-containing heterocycles.

Biological Activity

1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is characterized by its unique cyclopropanamine structure, which is substituted with a chloropyridine moiety. The presence of the chlorinated pyridine ring is crucial for its biological activity, as it enhances interactions with various biological targets.

Biological Activities

Antimicrobial Properties

Research indicates that 1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, 1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride was tested against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.4Induction of apoptosis via caspase activation
A549 (Lung Cancer)7.2Inhibition of cell proliferation

The results indicated that the compound effectively inhibited cell growth and induced apoptosis through caspase-dependent pathways.

The biological activity of 1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is attributed to its ability to interact with specific biological targets. For instance, it has been found to inhibit certain kinases involved in cell signaling pathways that regulate cell growth and survival.

Key Findings on Mechanism

  • Kinase Inhibition : The compound selectively inhibits protein kinases associated with tumor growth.
  • Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to increased cell death.
  • Antimicrobial Mechanism : The chloropyridine moiety appears to disrupt bacterial cell membranes, contributing to its antimicrobial effects.

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